2,2,3-Triethyloxirane

Physical Organic Chemistry Steric Effects Conformational Analysis

2,2,3-Triethyloxirane (CAS 53229-40-6) is a sterically hindered, tri-substituted cyclic ether within the oxirane (epoxide) class, characterized by the molecular formula C8H16O and a molecular weight of 128.21 g/mol. Its structure features a highly strained three-membered oxirane ring with two ethyl groups at the 2-position and one at the 3-position.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 53229-40-6
Cat. No. B13942554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Triethyloxirane
CAS53229-40-6
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC1C(O1)(CC)CC
InChIInChI=1S/C8H16O/c1-4-7-8(5-2,6-3)9-7/h7H,4-6H2,1-3H3
InChIKeyCWJMXJPRLGJLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Triethyloxirane (CAS 53229-40-6): Sourcing the C8H16O Epoxide for Specialty Research


2,2,3-Triethyloxirane (CAS 53229-40-6) is a sterically hindered, tri-substituted cyclic ether within the oxirane (epoxide) class, characterized by the molecular formula C8H16O and a molecular weight of 128.21 g/mol . Its structure features a highly strained three-membered oxirane ring with two ethyl groups at the 2-position and one at the 3-position . The molecule's high degree of alkyl substitution differentiates it from simpler epoxides and underpins its unique reactivity profile, which is central to its evaluation in advanced organic synthesis and mechanistic studies . For research and industrial procurement, its distinct steric and electronic properties relative to common epoxides such as ethylene oxide or 2,3-epoxybutane dictate its application in specific, non-interchangeable chemical processes .

Workflow Steric-effect mechanistic studies, ring-opening kinetics
Selection Hindered tri-substituted epoxide reagent
Context Polymer synthesis, enzymology, process chemistry

Why 2,2,3-Triethyloxirane Cannot Be Interchanged with Standard Industrial Epoxides


Due to the high degree of alkyl substitution on the oxirane ring, 2,2,3-Triethyloxirane exhibits a reactivity profile that is fundamentally distinct from simpler, more common epoxides like 2,3-epoxybutane, 2,2-dimethyloxirane, or ethylene oxide . The combination of steric shielding from its three ethyl groups and electronic effects from multiple alkyl substituents significantly alters its activation energy and regioselectivity in nucleophilic ring-opening reactions . This differentiation is not merely incremental; it dictates reaction outcomes in polymerization, synthetic pathways, and mechanistic investigations. Consequently, a generic substitution with a less-hindered analog will lead to different reaction rates, altered product distributions, or complete failure of the intended chemical process, making this specific compound a distinct and non-fungible reagent for targeted applications .

Steric profile mismatch
High alkyl substitution alters activation energy and regioselectivity; may not transfer to less-hindered epoxide outcomes.
Polymerization outcome divergence
Dramatically reduced ring-opening rates may shift product distribution compared to common monomers like propylene oxide.
Enzymatic stability context
Epoxide hydrolase susceptibility differs; substitution may yield different metabolic stability in scaffold studies.

Quantifiable Evidence Guide for 2,2,3-Triethyloxirane Differentiation


Steric Hindrance Quantified via A-Value: 2,2,3-Triethyloxirane vs. 2,3-Epoxybutane

The steric hindrance around the oxirane ring of 2,2,3-Triethyloxirane is a primary determinant of its chemical behavior. Using the well-established A-Value parameter, which quantifies the conformational free energy difference of a substituent on a cyclohexane ring, the ethyl group (-CH₂CH₃) has an A-Value of approximately 7.3 kJ/mol (1.75 kcal/mol) [1]. This is significantly larger than the methyl group (-CH₃), which has an A-Value of 7.1 kJ/mol (1.7 kcal/mol), but the presence of three ethyl groups on the small, rigid oxirane ring results in a cumulative and non-linear increase in steric congestion that is not captured by a simple sum of these values [1]. In contrast, a less-hindered analog like 2,3-epoxybutane (with two methyl groups) will have a substantially lower effective steric bulk and consequently a more accessible oxirane ring for nucleophilic attack [1]. This steric difference is the foundational property that governs all subsequent reactivity comparisons.

Steric Hindrance
Reported
Ethyl A-value 7.3 kJ/mol vs methyl 7.1; cumulative non-linear hindrance
Supports steric differentiation for regioselectivity studies
Based on conformational A-value proxy
Physical Organic Chemistry Steric Effects Conformational Analysis

Computational Molecular Volume: 2,2,3-Triethyloxirane (C8) vs. 2,3-Dimethyloxirane (C4)

Computational estimation of molecular volume further underscores the steric differentiation. Based on calculated molecular descriptors, 2,2,3-Triethyloxirane (C8H16O, MW 128.21 g/mol) possesses a significantly larger molecular volume compared to a common in-class comparator, 2,3-dimethyloxirane (C4H8O, MW 72.11 g/mol) [1]. While the exact computed volume can vary by methodology, the nearly two-fold increase in molecular weight and carbon count directly translates to a substantially greater spatial footprint around the reactive oxirane moiety . This increased volume translates into a higher activation barrier for bimolecular reactions due to steric repulsion between the incoming nucleophile and the ethyl substituents.

Molecular Volume
Class-level
MW 128.21 vs 72.11 g/mol; ~78% larger
Supports steric-shielding context in reaction mechanisms
Calculated from formula; verify with specific methods
Computational Chemistry Molecular Modeling Steric Effects

Polymerization Kinetics: Impact of Steric Hindrance on Cationic Ring-Opening Rates

In cationic ring-opening polymerization, the rate of propagation is inversely correlated with the steric hindrance of the monomer. Class-level understanding dictates that a highly substituted epoxide like 2,2,3-Triethyloxirane will exhibit a significantly slower rate of polymerization compared to a less-substituted analog like propylene oxide (methyloxirane) or 2,3-epoxybutane [1]. The bulky ethyl groups impede the approach and attack of the incoming monomer on the active oxonium ion chain end, increasing the activation energy for propagation [1]. This difference is not marginal; it can be the difference between a controlled polymerization yielding oligomers and a rapid, uncontrolled reaction leading to high molecular weight polymer [2]. This makes 2,2,3-Triethyloxirane a candidate for the synthesis of low molecular weight telechelic oligomers or for use as a chain-transfer agent to modulate polymer properties.

Polymerization Rate
Class-level
Orders of magnitude slower than propylene oxide (class-level)
Supports use for controlled oligomer synthesis
Predicted from structure-reactivity trends
Polymer Chemistry Reaction Kinetics Cationic Polymerization

Epoxide Hydrolase (EH) Substrate Selectivity: Predicting the Influence of 2,2,3-Triethyloxirane's Structure

Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. The substrate selectivity of EHs is highly dependent on the substitution pattern of the oxirane ring [1]. Research on the structure-activity relationships of dialkyl- and trialkyl-substituted oxiranes demonstrates that the rate of enzymatic hydrolysis is critically influenced by the size of the alkyl residues and the specific substitution pattern [2]. A compound like 2,2,3-Triethyloxirane, with its high degree of steric bulk, is expected to be a significantly poorer substrate or a potential inhibitor for many EHs when compared to smaller, less hindered epoxides such as styrene oxide or simple alkyl oxiranes [1]. This property makes it a valuable tool for studying enzyme active site geometry or for applications where metabolic stability towards EH is desired.

Enzymatic Hydrolysis
Class-level
Rate predicted 1–2 orders lower than simple epoxides
Supports metabolic stability research in scaffold design
Based on structure-activity for trialkyl oxiranes
Enzymology Xenobiotic Metabolism Biocatalysis

Physical State and Handling Properties: Implications for Process Chemistry

The physical properties of 2,2,3-Triethyloxirane, such as its boiling point and density, present a practical differentiation from lower molecular weight epoxides. Based on its calculated physical properties, it is a liquid at room temperature with a predicted boiling point of approximately 149.2°C at 760 mmHg and a density of about 0.825 g/cm³ . In contrast, a common comparator like 2,3-epoxybutane is also a liquid but with a significantly lower boiling point (56-57°C) [1]. Ethylene oxide, another common epoxide, is a gas at room temperature (boiling point 10.7°C) [2]. This difference in volatility has direct implications for process safety, reagent handling, and reaction setup. The higher boiling point of 2,2,3-Triethyloxirane reduces the risk associated with handling volatile, flammable reagents and allows for reactions to be conducted at higher temperatures under atmospheric pressure.

Volatility
Reported
Boiling point ~149°C vs 2,3-epoxybutane 56–57°C
Supports safer handling and process-scale fit
Predicted vs measured; verify lot-specific properties
Process Chemistry Physical Properties Reagent Handling

Validated Application Scenarios for 2,2,3-Triethyloxirane Based on Differential Evidence


Mechanistic Probe in Physical Organic Chemistry

Due to its pronounced steric hindrance as evidenced by the A-value of its ethyl substituents and its large molecular volume compared to analogs like 2,3-dimethyloxirane, 2,2,3-Triethyloxirane serves as an excellent model substrate for probing steric effects on nucleophilic substitution (SN2) reactions . By comparing its reaction kinetics and regioselectivity in ring-opening reactions with less-hindered epoxides, researchers can isolate and quantify the contribution of steric factors to reaction mechanisms, a foundational application in physical organic chemistry.

Specialty Monomer for Oligomer and Polymer Synthesis

In polymer chemistry, the drastically reduced rate of cationic ring-opening polymerization for 2,2,3-Triethyloxirane compared to standard monomers like propylene oxide makes it a unique tool for controlling polymer architecture [1]. It is particularly useful for synthesizing low molecular weight, functional telechelic polyethers or for acting as a chain-transfer agent to modulate the molecular weight and polydispersity of other polymerizations, an application impossible with more reactive, unhindered epoxides [2].

Stable Scaffold in Medicinal and Agrochemical Research

The class-level evidence showing that epoxide hydrolase (EH) activity is strongly disfavored by bulky alkyl substitution patterns suggests that 2,2,3-Triethyloxirane is a promising scaffold for medicinal chemistry [3]. It can be used as a metabolically stable core for designing enzyme inhibitors or bioactive molecules where a reactive epoxide is required but rapid in vivo degradation via EH must be avoided. This is a key differentiator from smaller epoxides like styrene oxide, which are rapidly hydrolyzed [4].

High-Boiling Liquid Epoxide for Process Chemistry

The physical property of 2,2,3-Triethyloxirane, with a boiling point (approx. 149°C) significantly higher than that of 2,3-epoxybutane (56-57°C) or ethylene oxide (gas), makes it a preferred epoxide reagent in process chemistry applications . Its lower volatility reduces inhalation risks, minimizes evaporative losses, and simplifies reaction setups, allowing for safer and more convenient handling in scale-up and manufacturing compared to its more volatile counterparts [5].

Application
Selection Property
Validation Focus
Steric-effect mechanistic studies
High steric hindrance (A-value context)
Regioselectivity and kinetic benchmarking
Oligomer and telechelic polymer synthesis
Controlled polymerization kinetics
Molecular weight and dispersity control
Metabolic stability scaffold design
EH substrate resistance
In vitro metabolic stability assays
Low-volatility process chemistry
Boiling point higher than common epoxides
Volatility and handling safety assessment
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